molecular formula C12H17N3O3 B14852150 Tert-butyl (5-amino-6-formylpyridin-3-YL)methylcarbamate

Tert-butyl (5-amino-6-formylpyridin-3-YL)methylcarbamate

Cat. No.: B14852150
M. Wt: 251.28 g/mol
InChI Key: XANZTDPBRVNVDR-UHFFFAOYSA-N
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Description

Tert-butyl (5-amino-6-formylpyridin-3-YL)methylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a formyl group attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-amino-6-formylpyridin-3-YL)methylcarbamate typically involves the reaction of 5-amino-6-formylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (5-amino-6-formylpyridin-3-YL)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-6-formylpyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-amino-6-formylpyridin-3-YL)methylcarbamate is unique due to the presence of both an amino group and a formyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl N-[(5-amino-6-formylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-6-8-4-9(13)10(7-16)14-5-8/h4-5,7H,6,13H2,1-3H3,(H,15,17)

InChI Key

XANZTDPBRVNVDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)C=O)N

Origin of Product

United States

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